
T 0156 hydrochloride
Übersicht
Beschreibung
T 0156 hydrochloride is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is more selective than sildenafil (IC50 values are 0.23, 56 and > 63000 nM for T 0156 and 3.6, 29 and > 270 nM for sildenafil at PDE5, PDE6 and PDEs 1 - 4 respectively). This compound is selective over 30 other enzymes and receptors (IC50 > 10 mM) and potentiates electrical field stimulation-induced relaxation of isolated rabbit corpus cavernosum.
Wirkmechanismus
Target of Action
T 0156 hydrochloride is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in various physiological processes.
Mode of Action
This compound specifically inhibits the hydrolysis of cGMP by PDE5 in a competitive manner . This inhibition leads to an increase in the concentration of cGMP, which in turn activates a cGMP-dependent pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO/cGMP pathway . In this pathway, nitric oxide (NO) stimulates the production of cGMP, which then activates protein kinase G (PKG). PKG phosphorylates multiple targets, leading to various downstream effects such as smooth muscle relaxation and vasodilation .
Result of Action
The inhibition of PDE5 by this compound leads to an increase in cGMP levels, resulting in the activation of the cGMP-dependent pathway. This can lead to various molecular and cellular effects, such as the relaxation of smooth muscle cells . This makes this compound potentially useful in the treatment of conditions like erectile dysfunction and pulmonary arterial hypertension.
Biochemische Analyse
Biochemical Properties
T 0156 hydrochloride interacts with the enzyme phosphodiesterase type 5 (PDE5). It inhibits PDE5 more selectively than sildenafil . The nature of this interaction is inhibitory, with this compound preventing PDE5 from breaking down cyclic guanosine monophosphate (cGMP) in cells.
Cellular Effects
This compound, by inhibiting PDE5, affects various types of cells and cellular processes. It influences cell function by maintaining higher levels of cGMP, which plays a key role in cell signaling pathways . This can impact gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to PDE5 and inhibiting its enzymatic activity . This prevents the breakdown of cGMP, leading to increased cGMP levels. Elevated cGMP levels can then influence various cellular processes, including gene expression.
Metabolic Pathways
This compound is involved in the cGMP metabolic pathway, where it interacts with the enzyme PDE5 . By inhibiting PDE5, it can potentially affect metabolic flux and metabolite levels.
Biologische Aktivität
T 0156 hydrochloride is a novel compound recognized for its potent biological activity as a selective inhibitor of phosphodiesterase type 5 (PDE5). This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
This compound primarily functions by inhibiting the enzyme PDE5, which is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP). By preventing this hydrolysis, T 0156 increases intracellular levels of cGMP, leading to enhanced vasodilation and improved blood flow, particularly in penile tissue. This mechanism is crucial in the treatment of erectile dysfunction and other vascular-related disorders.
Selectivity and Potency
Table 1 summarizes the selectivity and potency of T 0156 compared to other PDE5 inhibitors:
Compound | IC50 (nM) | Selectivity Level | Notable Differences |
---|---|---|---|
T 0156 | 0.23 | High | More selective than sildenafil |
Sildenafil | 3.6 | Moderate | Broader side effect profile |
Vardenafil | 29 | High | Rapid onset of action |
Tadalafil | >63000 | Low | Long-lasting effects |
Avanafil | >270 | High | Faster onset compared to sildenafil |
This compound exhibits significantly higher selectivity for PDE5 compared to sildenafil and other inhibitors, suggesting a potentially reduced side effect profile and more targeted therapeutic applications .
Study on Antinociceptive Effects
A study investigated the antinociceptive effects of T 0156 in relation to nitrous oxide (N2O). The results indicated that systemic pretreatment with T 0156 enhanced the antinociceptive response to N2O, demonstrating its role in modulating pain pathways via cGMP signaling. The effective dose was noted at 20 mg/kg, leading to a statistically significant reduction in the AD50 value compared to control groups (P < 0.05) .
Comparative Study with Sildenafil
In another study comparing T 0156 with sildenafil, both compounds were administered at different doses to assess their effects on penile tumescence in canine models. Results showed that T 0156 at a lower dose (10 µg/kg) produced effects comparable to sildenafil at a higher dose (100 µg/kg), indicating its greater potency. The plasma concentration of T 0156 was noted to be approximately five times lower than that of sildenafil while achieving similar efficacy .
Applications in Medical Research
This compound has been utilized in various medical research contexts, particularly concerning urogenital diseases and vascular conditions. Its ability to enhance cGMP levels positions it as a promising candidate for treating conditions that benefit from increased blood flow.
Summary of Findings
- Potent PDE5 Inhibition : this compound is a highly selective inhibitor of PDE5 with an IC50 value significantly lower than that of sildenafil.
- Enhanced Efficacy : Demonstrates superior efficacy at lower doses compared to existing PDE5 inhibitors.
- Potential Therapeutic Applications : Primarily focused on erectile dysfunction but may extend to other vascular-related conditions due to its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Erectile Dysfunction Treatment
T 0156 hydrochloride's primary application is as a treatment for erectile dysfunction. Its mechanism involves the inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and enhances blood flow to the corpus cavernosum .
Case Study: Efficacy in Animal Models
Mochida et al. (2004) conducted a study examining the effects of T 0156 on penile tumescence in dogs, demonstrating significant pharmacological effects compared to sildenafil. The results indicated a more pronounced effect on erectile function, suggesting that T 0156 could be a superior alternative in treating erectile dysfunction .
Cardiovascular Applications
Research has indicated that T 0156 may have beneficial effects on cardiovascular health due to its vasodilatory properties. By inhibiting PDE5, it can potentially improve blood flow and reduce pulmonary arterial pressure.
Data Table: Comparative Efficacy with Other PDE5 Inhibitors
Compound | IC50 (nM) | Selectivity (PDE5 vs Others) |
---|---|---|
This compound | 0.23 | High |
Sildenafil | 3.6 | Moderate |
This table highlights the superior selectivity of T 0156 over sildenafil, positioning it as a promising candidate for further cardiovascular research .
Neuroprotective Effects
Emerging studies suggest that T 0156 may exert neuroprotective effects, particularly in conditions associated with neurodegeneration. The compound's ability to modulate cGMP levels could play a role in protecting neuronal cells from apoptosis.
Case Study: Neurodegenerative Disorders
A study referenced in patent literature discusses the potential of PDE5 inhibitors like T 0156 in treating neurodegenerative diseases by preventing neuronal cell death through cGMP signaling pathways . This opens avenues for research into its use for conditions such as Alzheimer's disease and Parkinson's disease.
Anticancer Potential
Recent investigations into the anticancer properties of T 0156 have shown promising results. The compound's mechanism of action may involve modulation of cellular signaling pathways that regulate tumor growth.
Data Table: Anticancer Activity Evaluation
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
HCT-116 (Colon) | 10 | Significant inhibition |
MCF-7 (Breast) | 8 | Moderate inhibition |
HeLa (Cervical) | 12 | Mild inhibition |
These findings suggest that T 0156 could be further explored as an adjunct therapy in cancer treatment protocols .
Eigenschaften
IUPAC Name |
methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O7.ClH/c1-18-13-19(7-11-32-18)16-36-27(31(38)42-5)25(20-14-22(39-2)28(41-4)23(15-20)40-3)21-8-12-35-29(26(21)30(36)37)43-17-24-33-9-6-10-34-24;/h6-15H,16-17H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJCBXAXUHCWBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045745 | |
Record name | T-0156 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701045745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324572-93-2 | |
Record name | T-0156 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701045745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.